molecular formula C19H19N3O3S2 B2518503 2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide CAS No. 1172574-37-6

2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide

Cat. No. B2518503
CAS RN: 1172574-37-6
M. Wt: 401.5
InChI Key: BAYDNUAEKSDRGZ-UHFFFAOYSA-N
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Description

The compound "2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide" is a derivative of thiazole, a heterocyclic compound that has garnered interest in pharmaceutical research due to its presence in compounds with various biological activities. Thiazole derivatives are known for their antimicrobial properties and potential as carbonic anhydrase inhibitors, which are enzymes involved in many physiological processes .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, a general method for synthesizing 5-amino-substituted 1,2,4-thiadiazole derivatives starts with the cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired products . Similarly, 2-amino-4-(4'-phenylsulfanyl-phenyl)-thiazole derivatives are synthesized from reactions involving chloroacetyl diphenyl sulfide and thiourea, leading to various substituted thiazolo-pyrimidines and thiazolo-s-triazines .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield compounds with different properties. The X-ray crystallographic studies of related compounds, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, reveal how the thiadiazole-sulfonamide moiety binds to the active site of enzymes like carbonic anhydrase . These studies are crucial for understanding the interaction of thiazole derivatives with biological targets and for designing more effective inhibitors.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and reactions with active methylene derivatives. These reactions can lead to the formation of different functional groups and the introduction of substituents that can significantly alter the biological activity of the compounds. For example, acylation and subsequent deacetylation of amino thiazoles can yield methylamino derivatives, which can then be converted into esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the thiazole ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems. The antimicrobial activity of certain thiazole derivatives has been evaluated, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide is a part of a broader class of chemicals involved in various synthetic pathways to create a wide range of derivatives with potential applications in medicinal chemistry and material sciences. Studies have demonstrated the versatility of thiazole and thiadiazole derivatives in chemical syntheses, highlighting their utility in generating compounds with varied biological and chemical properties. For instance, the acylation of thiazole derivatives leads to the production of compounds with potential as drug precursors, while chemoselective thionation-cyclization reactions offer a pathway to trisubstituted thiazoles with potential applications in drug development and material science (Dovlatyan et al., 2004; Kumar et al., 2013).

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those related to 2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide, have been extensively studied for their antimicrobial and antifungal properties. Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown significant potential for the development of new antimicrobial agents. These studies underline the compound's relevance in addressing microbial resistance by providing a scaffold for the synthesis of compounds with enhanced biological activity (Darwish et al., 2014).

Enzyme Inhibition and Medicinal Chemistry

The compound's derivatives have been investigated for their potential as enzyme inhibitors, highlighting their relevance in the development of therapeutic agents targeting specific metabolic pathways. For example, substituted benzenesulfonamides derived from thiazole-based compounds have shown activity as aldose reductase inhibitors with antioxidant activity. This suggests their potential use in managing diabetic complications by inhibiting enzymes involved in glucose metabolism and providing antioxidant benefits to counter oxidative stress (Alexiou & Demopoulos, 2010).

Photophysical Properties and Material Sciences

Research into the photophysical properties of thiazoles with sulfur-containing groups has provided insights into their potential applications in material sciences. The ability to modulate the electronic structure of thiazoles through sulfur-containing functional groups opens up possibilities for their use in developing fluorescent molecules for sensing applications and materials science. Such studies contribute to the understanding of how structural modifications can influence the photophysical behavior of thiazole derivatives, paving the way for their use in a wide range of technological applications (Murai et al., 2018).

properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13(14-6-4-3-5-7-14)20-18(23)17-12-26-19(22-17)21-15-8-10-16(11-9-15)27(2,24)25/h3-13H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYDNUAEKSDRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide

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